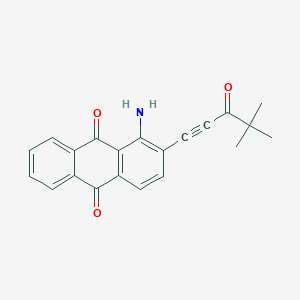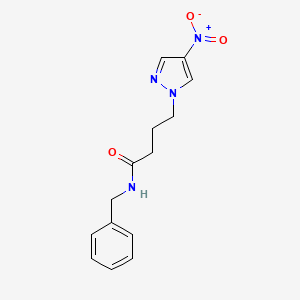![molecular formula C16H22BrN5O2 B11496463 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11496463.png)
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Silver, copper, palladium
Major Products
The major products formed from these reactions include various substituted pyrazoles, reduced oxadiazole derivatives, and oxidized pyrazole compounds .
Scientific Research Applications
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide
- 3-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The uniqueness of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo substituent on the pyrazole ring enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C16H22BrN5O2 |
|---|---|
Molecular Weight |
396.28 g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H22BrN5O2/c1-9-4-6-12(7-5-9)18-15(23)16-19-13(21-24-16)8-22-11(3)14(17)10(2)20-22/h9,12H,4-8H2,1-3H3,(H,18,23) |
InChI Key |
QRBCOXHKCXBEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NC(=NO2)CN3C(=C(C(=N3)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydrobenzo[1,4]dioxine-2-carboxylic acid, (4-acetylsulfamoylphenyl)amide](/img/structure/B11496382.png)
![5-(4-fluorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11496404.png)
![1-(furan-2-ylmethyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11496413.png)
![4-(2-fluorophenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11496416.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide](/img/structure/B11496423.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B11496429.png)
![3-[4-(4-methylpiperidin-1-yl)-6-{[2-(morpholin-4-yl)ethyl]amino}-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11496441.png)
![propan-2-yl 2-(4,4-dimethyl-2-oxo-4'-phenylspiro[1,3-diazinane-6,2'-3,4-dihydrochromene]-7'-yl)oxyacetate](/img/structure/B11496443.png)
![methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B11496444.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B11496447.png)
![2-amino-4-(4-nitrophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11496449.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11496456.png)
